molecular formula C17H19N5O5S2 B11607217 N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide

N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide

Cat. No.: B11607217
M. Wt: 437.5 g/mol
InChI Key: HLIYBGCHJDHXTM-UHFFFAOYSA-N
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Description

3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of thioureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxybenzoyl chloride with thiourea in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(3,4-dimethoxybenzoyl)thiourea. Subsequently, the intermediate undergoes a reaction with 4-(carbamimidamidosulfonyl)phenyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Studied for its antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials, such as ion sensors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and disrupt cellular processes. For example, its anticancer activity may be attributed to its ability to inhibit enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)thiourea
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • 3-(4-Bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one

Uniqueness

3-[4-(CARBAMIMIDAMIDOSULFONYL)PHENYL]-1-(3,4-DIMETHOXYBENZOYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carbamimidamidosulfonyl and dimethoxybenzoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C17H19N5O5S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C17H19N5O5S2/c1-26-13-8-3-10(9-14(13)27-2)15(23)21-17(28)20-11-4-6-12(7-5-11)29(24,25)22-16(18)19/h3-9H,1-2H3,(H4,18,19,22)(H2,20,21,23,28)

InChI Key

HLIYBGCHJDHXTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)OC

Origin of Product

United States

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